molecular formula C8H11N3O4 B15381972 4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B15381972
M. Wt: 213.19 g/mol
InChI Key: RPXKLKGKUUDJFW-UBKIQSJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a cytidine analog characterized by a tetrahydrofuran sugar moiety with 3,4-dihydroxy substituents and a pyrimidin-2-one base. This compound shares structural similarities with nucleoside reverse transcriptase inhibitors (NRTIs) and anticancer agents but exhibits distinct stereochemical and functional group variations . Its mechanism of action is hypothesized to involve incorporation into viral or cellular nucleic acids, disrupting replication processes.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4-,6+,7+/m0/s1

InChI Key

RPXKLKGKUUDJFW-UBKIQSJTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

Biological Activity

4-Amino-1-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the context of nucleoside analogs, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C₉H₁₃N₃O₅
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 65-46-3

The compound functions as a nucleoside analog, which can interfere with nucleic acid synthesis. Its structure allows it to mimic natural nucleosides, potentially leading to inhibition of DNA and RNA polymerases. This mechanism is particularly relevant in the development of antiviral and anticancer therapies.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance:

  • In vitro studies have shown effective inhibition against various viruses by disrupting their replication processes.
  • The compound's ability to integrate into viral RNA or DNA chains can lead to premature termination of nucleic acid synthesis.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Candida albicans (fungal strain)

Results demonstrated that the compound exhibited moderate to high antimicrobial activity, with inhibition zones measured in millimeters when compared to standard antibiotics like ciprofloxacin and fluconazole .

Inhibition Studies

A study focused on the compound's inhibitory effects on various enzymes related to bacterial cell wall synthesis revealed promising results. For example:

  • The compound inhibited MurE enzyme selectively, which is crucial for peptidoglycan biosynthesis in bacteria .
Compound Target Enzyme Inhibition Percentage
4-Amino...MurE56%
Other AnalogMurF30%

Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells. The mechanisms involved include:

  • Activation of caspase pathways.
  • Induction of oxidative stress leading to cell death.

These findings suggest potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Pharmacological Differences
Compound Name Structural Features Therapeutic Use Key Differences References
Target Compound Tetrahydrofuran ring, 3,4-dihydroxy, pyrimidin-2-one base Research (antiviral/anticancer) Base structure for comparison; lacks arabinose or oxathiolane moieties
3TC (Lamivudine) Oxathiolane ring, hydroxymethyl substituent HIV-I/II, Hepatitis B Oxathiolane sugar enhances resistance profile; FDA-approved NRTI
Cytarabine (Ara-C) Arabinose configuration (2'-OH inversion) Acute Leukemia Arabinose sugar improves DNA incorporation efficacy; clinically validated
Compound 1066 () Sulfamoyl-oxy and naphthoyl-oxy substituents PqsA inhibitor (antibacterial) Targets bacterial quorum sensing; non-nucleoside mechanism
Compound 11 (Difluoromethoxy analog) Difluoromethoxy group, 3-fluoro substituent Antiviral (research) Fluorine enhances metabolic stability and binding affinity
4′-Ethynyl derivative (CAS 180300-43-0) Ethynyl group at 4′ position Research (antiviral) Ethynyl group may improve resistance to enzymatic degradation
3′-Azido-3′-deoxythymidine (AZT) Azido group at 3′ position HIV Azido group confers chain termination; historic use in HIV therapy

Stereochemical and Pharmacokinetic Considerations

  • Stereochemistry: The (2R,3R,4S) configuration of the target compound distinguishes it from diastereomers like (-)-4-Amino-1-((2S,3R,4S,5S)-3-hydroxy-4-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one (), which exhibit reduced activity due to altered enzyme binding .
  • Metabolic Stability : Fluorinated analogs (e.g., Compound 11) demonstrate prolonged half-lives compared to the parent compound, attributed to fluorine's electronegativity and resistance to oxidative metabolism .
  • Toxicity Profiles : The target compound’s hazard statements (H302, H315) suggest moderate toxicity upon ingestion or dermal exposure, whereas Cytarabine (Ara-C) carries risks of myelosuppression and neurotoxicity .

Therapeutic Target Specificity

  • Antiviral Activity: Unlike 3TC, which inhibits HIV reverse transcriptase, the target compound’s tetrahydrofuran moiety may target RNA viruses (e.g., hepatitis C) or novel viral polymerases .
  • Antibacterial Applications: Compound 1066’s sulfamoyl group enables inhibition of P. aeruginosa PqsA, a quorum-sensing enzyme, highlighting divergent mechanisms compared to nucleoside analogs .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield?

The synthesis typically involves multi-step processes with strict control of stereochemistry. For example, fluorinated analogs (e.g., RX-3117) are synthesized via cyclopentenyl intermediates under anhydrous conditions, using catalysts like palladium for cross-coupling reactions . Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity .

Q. How to characterize the stereochemical configuration of the tetrahydrofuran moiety?

Use a combination of:

  • X-ray crystallography : Resolves absolute configuration (e.g., (2R,3R,4S) confirmed in related compounds) .
  • NMR spectroscopy : 1^1H-1^1H COSY and NOESY correlate proton spatial arrangements .
  • Circular Dichroism (CD) : Detects optical activity of chiral centers .

Q. What stability challenges exist during storage, and how to mitigate them?

The compound degrades via hydrolysis of the glycosidic bond or oxidation of hydroxyl groups. Mitigation strategies include:

  • Storage : Inert gas (argon) at -20°C, with desiccants to prevent moisture absorption .
  • Lyophilization : For long-term storage, lyophilize in amber vials to block light-induced degradation .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Validate purity via HPLC (>98%) and mass spectrometry .
  • Enantiomeric interference : Use chiral chromatography to isolate active enantiomers (e.g., fluorinated analogs in ).
  • Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times .

Design a computational model to predict RNA polymerase interactions.
Follow these steps:

  • Docking simulations : Use AutoDock Vina with the compound’s 3D structure (from crystallography ) and polymerase PDB files.
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity .

Strategies for synthesizing enantiomerically pure derivatives.

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during tetrahydrofuran ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Asymmetric catalysis : Use Sharpless dihydroxylation with OsO4_4 and chiral ligands .

Q. How to analyze conflicting NMR data from different solvent systems?

Address solvent-induced shifts by:

  • Deuterated solvents : Compare 1^1H NMR in D2_2O vs. DMSO-d6_6 to identify exchangeable protons .
  • Variable-temperature NMR : Resolve overlapping peaks by cooling to -40°C .
  • Cross-validation : Match NMR data with X-ray structures (e.g., hydrogen bonding patterns in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.